molecular formula C13H11NO3S B14711572 Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- CAS No. 22865-49-2

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-

Katalognummer: B14711572
CAS-Nummer: 22865-49-2
Molekulargewicht: 261.30 g/mol
InChI-Schlüssel: NDKZWHVDVTZQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and a sulfinyl group attached to a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfoxidation of 1-methyl-4-[(4-nitrophenyl)thio]benzene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Benzene, 1-methyl-4-[(4-nitrophenyl)sulfonyl]-.

    Reduction: Benzene, 1-methyl-4-[(4-aminophenyl)sulfinyl]-.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- involves its interaction with specific molecular targets. The sulfinyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-methyl-4-nitro-: Similar structure but lacks the sulfinyl group.

    Benzene, 1-methyl-4-nitroso-: Contains a nitroso group instead of a nitro group.

    Benzene, 1-methyl-4-[(4-aminophenyl)sulfinyl]-: Reduction product of the nitro compound.

Uniqueness

Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- is unique due to the presence of both a sulfinyl and a nitrophenyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

22865-49-2

Molekularformel

C13H11NO3S

Molekulargewicht

261.30 g/mol

IUPAC-Name

1-methyl-4-(4-nitrophenyl)sulfinylbenzene

InChI

InChI=1S/C13H11NO3S/c1-10-2-6-12(7-3-10)18(17)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3

InChI-Schlüssel

NDKZWHVDVTZQBG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.